molecular formula C14H19NO4S B8191166 cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate

cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate

Cat. No.: B8191166
M. Wt: 297.37 g/mol
InChI Key: ZTWQJXKKNYEUPA-RIHPBJNCSA-N
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Description

cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate is a chemical compound with the molecular formula C14H19NO4S. It is a white solid with a molecular weight of 297.38 g/mol . This compound is known for its unique structure, which includes a hexahydro-cyclopenta[c]pyrrol-4-one core and a tosylate group. The compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate typically involves the reaction of hexahydro-cyclopenta[c]pyrrol-4-one with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C7H8O3S/c9-7-2-1-5-3-8-4-6(5)7;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,1-4H2;2-5H,1H3,(H,8,9,10)/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWQJXKKNYEUPA-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)C2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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